2-(2-Pyrazinylsulfanyl)propanoic acid
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Overview
Description
2-(2-Pyrazinylsulfanyl)propanoic acid is an organic compound that features a pyrazine ring attached to a propanoic acid moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrazinylsulfanyl)propanoic acid typically involves the reaction of pyrazine-2-thiol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where pyrazine-2-thiol reacts with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrazinylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
2-(2-Pyrazinylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Pyrazinylsulfanyl)propanoic acid involves its interaction with biological targets through its sulfur and pyrazine moieties. The sulfur atom can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyrazinylthio)acetic acid
- 2-(2-Pyrazinylthio)butanoic acid
- 2-(2-Pyrazinylthio)propanoic acid
Uniqueness
2-(2-Pyrazinylsulfanyl)propanoic acid is unique due to its specific combination of a pyrazine ring and a propanoic acid moiety linked via a sulfur atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
2-pyrazin-2-ylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-5(7(10)11)12-6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBFGTANPGWUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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